Acetic acid, 2,2'-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]bis-, bis(1-methylethyl) ester
Description
Properties
CAS No. |
374711-49-6 |
|---|---|
Molecular Formula |
C23H24O8 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
propan-2-yl 2-[9-oxo-1-(2-oxo-2-propan-2-yloxyethoxy)xanthen-3-yl]oxyacetate |
InChI |
InChI=1S/C23H24O8/c1-13(2)29-20(24)11-27-15-9-18(28-12-21(25)30-14(3)4)22-19(10-15)31-17-8-6-5-7-16(17)23(22)26/h5-10,13-14H,11-12H2,1-4H3 |
InChI Key |
MBBSSDDWHLICDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C(=C1)OCC(=O)OC(C)C)C(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]bis-, bis(1-methylethyl) ester typically involves the esterification of the corresponding xanthene derivative with isopropyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be summarized as follows:
Starting Materials: 9-oxo-9H-xanthene-1,3-diol and isopropyl alcohol.
Catalyst: Sulfuric acid.
Reaction Conditions: Reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]bis-, bis(1-methylethyl) ester can undergo various chemical reactions, including:
Oxidation: The xanthene core can be oxidized to form quinone derivatives.
Reduction: Reduction of the ester groups can lead to the formation of the corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
Acetic acid, 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]bis-, bis(1-methylethyl) ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid, 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]bis-, bis(1-methylethyl) ester involves its interaction with various molecular targets. The xanthene core can intercalate with DNA, potentially disrupting cellular processes. Additionally, the ester groups can undergo hydrolysis, releasing acetic acid, which can further interact with cellular components.
Comparison with Similar Compounds
Data Table: Key Properties of Target Compound and Analogues
Research Findings and Trends
- Synthetic Flexibility : The xanthene core allows modular substitution at the 1,3-positions, enabling tailored physicochemical properties (e.g., tert-butyl esters for stability, isopropyl for balanced lipophilicity) .
- Biological Activity : Xanthene derivatives with electron-withdrawing groups (e.g., 9-oxo) show enhanced antibacterial and anti-inflammatory effects compared to phenyl-based analogues .
- Material Science Applications : The conjugated xanthene system in the target compound is being explored for fluorescent dyes and organic semiconductors due to its extended π-system .
Biological Activity
Acetic acid, 2,2'-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]bis-, bis(1-methylethyl) ester, commonly referred to as di-tert-butyl 2,2'-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate, is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a xanthene backbone with two acetate groups and tert-butyl substituents, which may influence its solubility and reactivity. Understanding the biological activity of this compound is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Formula
- Molecular Formula : C23H24O8
- Molecular Weight : 428.4319 g/mol
Structural Features
The compound consists of:
- A central xanthene moiety
- Two acetate groups connected via ether linkages
- Tert-butyl groups that enhance steric bulk
Structural Comparison
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Xanthone | Similar xanthene core | Exhibits strong antioxidant properties |
| Fluorescein | Fused ring system | Known for fluorescent properties |
| Rhodamine | Chromophoric structure | High fluorescence, used as a dye |
Antitumor Activity
Research has indicated that compounds with xanthene structures may exhibit significant antitumor properties. A study evaluated tricyclic analogues of 9-oxo-9H-xanthene-4-acetic acid for their ability to induce hemorrhagic necrosis in colon tumors implanted in mice. The results showed that structural modifications could drastically affect biological activity, suggesting a narrow structure-activity relationship (SAR) within this series .
The mechanism by which di-tert-butyl 2,2'-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate exerts its biological effects may involve:
- Interaction with specific enzymes or receptors
- Induction of apoptosis in cancer cells
- Modulation of signaling pathways related to tumor growth and metastasis
Interaction Studies
Studies have focused on the binding affinity of this compound with various biological targets. These interactions are crucial for understanding its potential therapeutic applications.
Case Study 1: Antitumor Efficacy
A series of experiments were conducted to assess the antitumor efficacy of the compound in vivo. Mice bearing colon tumors were treated with varying doses of di-tert-butyl 2,2'-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate. Results indicated a dose-dependent response, where higher concentrations led to increased tumor necrosis and reduced tumor size.
Case Study 2: Structure-Activity Relationship Analysis
A detailed analysis of the structure-activity relationships revealed that electronic modifications to the xanthene nucleus significantly impacted biological activity. Compounds lacking specific functional groups exhibited diminished efficacy against tumor cells, highlighting the importance of molecular structure in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
